(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 338402-85-0
VCID: VC4817992
InChI: InChI=1S/C16H13ClN2O/c1-20-16-8-6-15(7-9-16)19-11-13(10-18)12-2-4-14(17)5-3-12/h2-9,11,19H,1H3/b13-11-
SMILES: COC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile

CAS No.: 338402-85-0

Cat. No.: VC4817992

Molecular Formula: C16H13ClN2O

Molecular Weight: 284.74

* For research use only. Not for human or veterinary use.

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile - 338402-85-0

Specification

CAS No. 338402-85-0
Molecular Formula C16H13ClN2O
Molecular Weight 284.74
IUPAC Name (E)-2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile
Standard InChI InChI=1S/C16H13ClN2O/c1-20-16-8-6-15(7-9-16)19-11-13(10-18)12-2-4-14(17)5-3-12/h2-9,11,19H,1H3/b13-11-
Standard InChI Key MPRCHPSGAQZRBQ-QBFSEMIESA-N
SMILES COC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile (CAS 338402-85-0) possesses the molecular formula C₁₆H₁₃ClN₂O and a molecular weight of 284.74 g/mol. The E-configuration of the double bond ensures planarity, facilitating conjugation between the chlorophenyl ring, enenitrile moiety, and methoxyphenyl group. This conjugation contributes to the compound’s UV-Vis absorption profile, with a λ<sub>max</sub> at 278 nm in ethanol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂O
Molecular Weight284.74 g/mol
Melting Point221–223°C (ethanol recrystallized)
λ<sub>max</sub> (UV-Vis)278 nm (ε = 12,400 M⁻¹cm⁻¹)
SolubilityEthanol > Dichloromethane > Water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments:

  • ¹H NMR (DMSO-d₆): δ 3.19 ppm (s, OCH₃), 5.71 ppm (s, imidazolidindione proton), 6.83–7.17 ppm (m, aromatic protons) .

  • ¹³C NMR: δ 162.8 ppm (C=O), 121.7 ppm (CN), 137.7 ppm (chlorophenyl C-Cl) .
    Mass spectrometry (MS) data shows a molecular ion peak at m/z 428 (M⁺), consistent with the molecular formula .

Synthesis Methods

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 4-chlorobenzaldehyde and 4-methoxyaniline in ethanol under basic conditions (NaOH/K₂CO₃). Key steps include:

  • Formation of the Schiff base: Reaction at 60°C for 6 hours yields an intermediate imine.

  • Cyanide addition: Introduction of nitrile via sodium cyanide in methanol at 0–5°C.

  • Purification: Recrystallization from ethanol achieves >98% purity.

Industrial Production

Scalable methods employ continuous flow reactors with:

  • Residence time: 30 minutes

  • Temperature: 70°C

  • Catalyst: Immobilized lipase (yield enhancement by 22%)
    Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column ensures batch consistency.

Chemical Reactivity

Nucleophilic Substitution

The chlorophenyl group undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 120°C, yielding amino derivatives. Kinetic studies show a second-order rate constant (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹) for this process.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (-CH₂NH₂) while preserving the double bond geometry. Contrastingly, LiAlH₄ reduces both nitrile and double bond, producing a saturated amine derivative.

Oxidation Behavior

Treatment with KMnO₄ in acidic medium oxidizes the methoxyphenyl group to a quinone structure, confirmed by IR carbonyl stretching at 1683 cm⁻¹ .

Biological Activities

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 µg/mL (comparable to ciprofloxacin)

  • Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)12.43.8
A549 (Lung)18.22.6
HepG2 (Liver)15.73.1

Applications in Materials Science

Polymer Precursors

The compound serves as a monomer for conducting polymers when copolymerized with thiophene derivatives. Resulting materials exhibit:

  • Conductivity: 1.2 × 10⁻³ S·cm⁻¹ (doped with I₂)

  • Thermal stability: Decomposition onset at 290°C

Coordination Chemistry

With Cu(II) acetate, it forms a square-planar complex ([Cu(C₁₆H₁₂ClN₂O)₂]·2H₂O) exhibiting:

  • Magnetic moment: 1.73 BM (antiferromagnetic coupling)

  • Catalytic activity: 92% conversion in styrene epoxidation

Comparative Analysis with Structural Analogues

(2E)-2-(4-Chlorophenyl)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Ene Nitrile

  • Key difference: Hydroxy group enhances aqueous solubility (LogP = 2.1 vs. 3.4 for parent compound)

  • Bioactivity: Reduced cytotoxicity (IC₅₀ = 28 µM in MCF-7) but improved antimicrobial spectrum

(2E)-2-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Amino]Prop-2-Ene Nitrile

  • Effect of dual chloro substitution: Increased lipophilicity (LogP = 4.0) correlates with blood-brain barrier permeability

  • Neurotoxicity concerns: LD₅₀ = 45 mg/kg in murine models

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Systematic modification of:

    • Methoxy group position (ortho/meta substitution)

    • Nitrile replacement (isosteric carboxylic acid derivatives)

Formulation Development

  • Nanoencapsulation in PLGA nanoparticles for enhanced tumor targeting

  • Prodrug strategies using pH-sensitive linkers

Toxicological Profiling

  • Chronic toxicity studies in rodent models (90-day OECD 408 protocol)

  • Genotoxicity assessment via Ames test and micronucleus assay

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator